

The Dual Agonism of INT-767 on FXR and TGR5: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

INT-767, a semi-synthetic bile acid derivative, has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual agonism for both the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This dual activity allows **INT-767** to modulate a wide array of metabolic and inflammatory pathways, making it a subject of intense research in the context of metabolic diseases, non-alcoholic steatohepatitis (NASH), and other inflammatory conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This technical guide provides an in-depth analysis of the dual agonism of **INT-767**, detailing its effects on FXR and TGR5 signaling, presenting quantitative data, outlining experimental protocols, and visualizing key pathways.

Quantitative Profile of INT-767

INT-767 is characterized as a potent agonist for both FXR and TGR5.[1][13] Its efficacy is demonstrated by its low half-maximal effective concentration (EC50) values for both receptors. The compound is a derivative of INT-747 (Obeticholic Acid), a selective FXR agonist, and is structurally similar to INT-777, a selective TGR5 agonist.[2][11][15]



Parameter	Receptor	Value	Assay Method	Reference
EC50	FXR	30 nM	PerkinElmer AlphaScreen Assay	[1][13]
EC50	TGR5	630 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1][13]

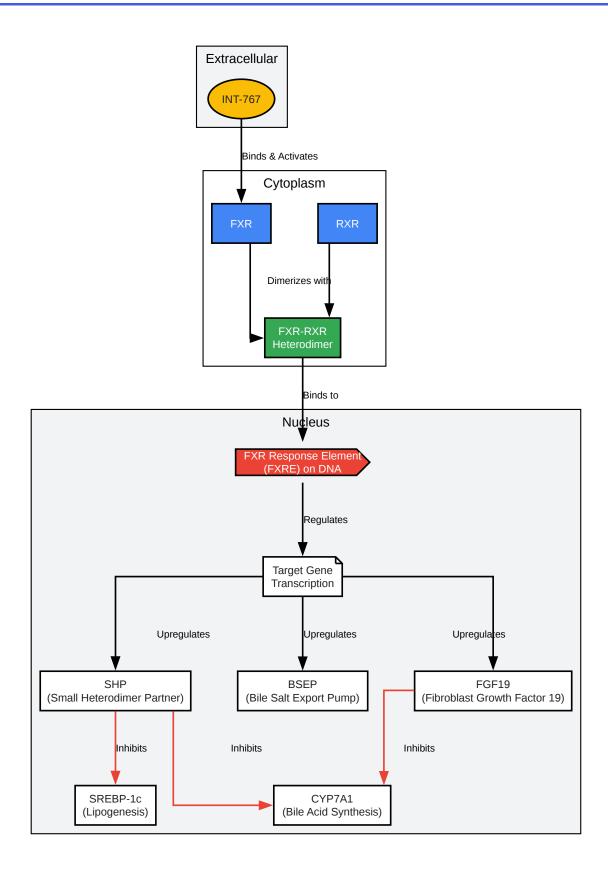
Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. [16][17][18][19] Upon activation by ligands such as bile acids or synthetic agonists like INT-767, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[18][19] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[16]

Signaling Pathway

The activation of FXR by **INT-767** initiates a cascade of transcriptional events that collectively contribute to metabolic regulation and anti-inflammatory effects.





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FXR Signaling Pathway Activated by INT-767.



Key Effects of FXR Activation by INT-767:

- Bile Acid Homeostasis: INT-767-mediated FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][19] It also upregulates the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.
 [6]
- Lipid Metabolism: FXR activation by **INT-767** downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby reducing hepatic triglyceride levels.[1][6][20]
- Glucose Metabolism: **INT-767** has been shown to improve insulin sensitivity and reduce plasma glucose levels, in part through FXR-mediated downregulation of gluconeogenic enzymes like PEPCK and G6Pase.[6][20]
- Anti-inflammatory Effects: FXR activation exerts anti-inflammatory effects by antagonizing the NF-kB signaling pathway.[6][20]

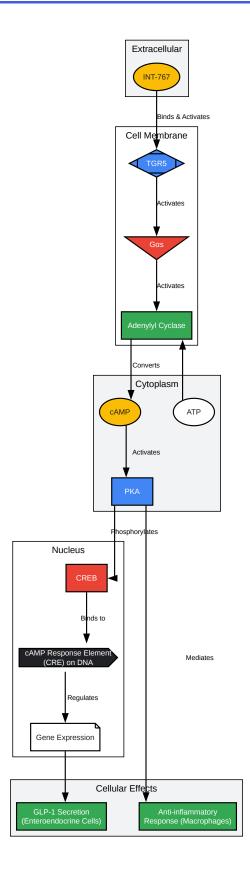
Takeda G protein-coupled receptor 5 (TGR5) Agonism

TGR5, also known as Gpbar1, is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells like Kupffer cells and macrophages.[5][6] [21][22] Its activation by bile acids or agonists like **INT-767** triggers distinct signaling cascades that are crucial for metabolic and inflammatory regulation.

Signaling Pathway

Upon binding of **INT-767**, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[21][23][24][25] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. In enteroendocrine L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][6][25]





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TGR5 Signaling Pathway Activated by INT-767.



Key Effects of TGR5 Activation by INT-767:

- GLP-1 Secretion: A primary and well-validated effect of TGR5 activation in enteroendocrine
 L-cells is the secretion of GLP-1, a key incretin hormone that enhances insulin secretion,
 suppresses glucagon release, and slows gastric emptying.[1][6][25]
- Anti-inflammatory Response: In macrophages and Kupffer cells, TGR5 activation inhibits the
 production of pro-inflammatory cytokines by suppressing the NF-κB pathway.[5][11][21] This
 contributes to the overall anti-inflammatory profile of INT-767.
- Energy Expenditure: TGR5 activation in brown adipose tissue and muscle can increase energy expenditure.[24][25]

Experimental Protocols

The characterization of **INT-767**'s dual agonism has been achieved through a series of well-defined in vitro and in vivo experimental protocols.

In Vitro Assays

- 1. Receptor Activation Assays:
- FXR AlphaScreen Assay:
 - Principle: A homogenous proximity-based assay to measure the ligand-dependent interaction between FXR and a coactivator peptide.
 - Methodology: A recombinant FXR ligand-binding domain (LBD) is incubated with a
 biotinylated coactivator peptide (e.g., SRC-1) and INT-767. Donor and acceptor beads are
 added, which come into close proximity upon FXR-coactivator binding, generating a
 chemiluminescent signal. The EC50 is determined from the dose-response curve.[1]
- TGR5 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
 - Principle: A competitive binding assay to measure the binding of a fluorescently labeled ligand to TGR5.



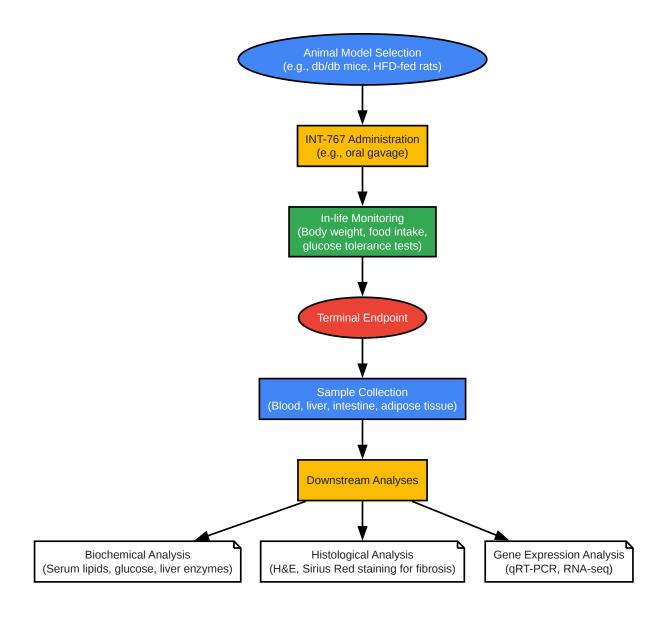
- Methodology: Cell membranes expressing TGR5 are incubated with a fluorescently labeled TGR5 ligand and varying concentrations of INT-767. The displacement of the fluorescent ligand by INT-767 results in a decrease in the FRET signal, from which the binding affinity and EC50 can be calculated.[1]
- Reporter Gene Assays:
 - Principle: To measure the transcriptional activity of FXR or the signaling output of TGR5.
 - Methodology (FXR): Cells (e.g., HepG2) are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Cells are treated with INT-767, and luciferase activity is measured as an indicator of FXR activation.
 - Methodology (TGR5): Cells (e.g., HEK293T) are co-transfected with a TGR5 expression vector and a reporter plasmid containing a luciferase gene linked to a cAMP-responsive element (CRE). Treatment with INT-767 leads to increased cAMP and subsequent luciferase expression.[1]
- 2. Target Gene Expression Analysis:
- Quantitative Real-Time PCR (qRT-PCR):
 - Principle: To quantify the mRNA levels of FXR and TGR5 target genes.
 - Methodology: Cells (e.g., HepG2 for FXR, NCI-H716 for TGR5) are treated with INT-767.
 RNA is extracted, reverse-transcribed to cDNA, and specific gene expression (e.g., SHP, BSEP, FGF19 for FXR; c-fos for TGR5) is quantified using qRT-PCR.[1]

In Vivo Studies

- 1. Animal Models of Metabolic Disease:
- db/db Mice: A genetic model of type 2 diabetes and obesity.
- Streptozotocin-induced Diabetic Mice: A model of type 1 diabetes.
- High-Fat Diet-induced Models: To study NASH, obesity, and insulin resistance.[6][20]



2. Experimental Workflow:



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General Workflow for In Vivo Studies of INT-767.

3. Key Outcome Measures:



- Metabolic Parameters: Measurement of plasma levels of glucose, insulin, triglycerides, and cholesterol.[1][13]
- Liver Function: Assessment of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Histopathology: Histological examination of liver tissue for steatosis, inflammation, and fibrosis.
- Gene Expression: Analysis of target gene expression in relevant tissues (liver, intestine) to confirm target engagement.

Conclusion

INT-767's dual agonism on FXR and TGR5 represents a multifaceted approach to modulating key metabolic and inflammatory pathways. Its ability to simultaneously activate a nuclear receptor and a G protein-coupled receptor results in a synergistic profile that has shown significant promise in preclinical models of metabolic and liver diseases.[1][2][6][7][10][11] The comprehensive characterization of its activity through a variety of in vitro and in vivo assays provides a solid foundation for its continued investigation and potential clinical development. This technical guide summarizes the core aspects of INT-767's dual agonism, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

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